Alpinigenin

Description

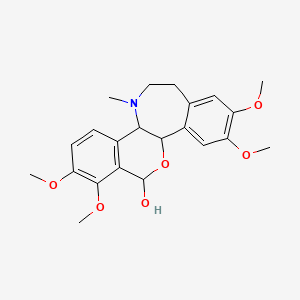

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-23-9-8-12-10-16(26-3)17(27-4)11-14(12)20-19(23)13-6-7-15(25-2)21(28-5)18(13)22(24)29-20/h6-7,10-11,19-20,22,24H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYNYVSDQZLRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)O)C(=C(C=C4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Sources and Isolation Methodologies of Alpinigenin

Identification of Papaver Species as Primary Natural Sources of Alpinigenin

The primary natural source for the hemiacetal phenylbenzazepine alkaloid (+)-Alpinigenin is Papaver bracteatum. researchgate.netcapes.gov.br This species has been central to the isolation and structural elucidation of the compound. Research has also identified this compound in other members of the genus, including Papaver alpinum and its related species aggregates. naturalproducts.net

The Papaver genus is renowned for its complex phytochemistry, producing more than 170 different alkaloids. nih.gov While species like Papaver somniferum are famous for morphine and codeine, the biosynthetic pathways within the genus are interconnected. scispace.comnih.gov The biosynthesis of rhoeadine-type alkaloids like this compound originates from two molecules of tyrosine, following the benzylisoquinoline alkaloid pathway. researchgate.netscispace.com This shared metabolic origin explains the presence of a wide array of alkaloids across different Papaver species.

| Papaver Species | Common Name | Relevance as a Source |

| Papaver bracteatum | Persian Poppy | Primary source for the isolation and structural study of (+)-Alpinigenin. researchgate.netcapes.gov.br |

| Papaver alpinum | Alpine Poppy | Identified as a natural source of this compound. naturalproducts.netwikipedia.org |

| Papaver somniferum | Opium Poppy | A model system for studying benzylisoquinoline alkaloid biosynthesis, the pathway responsible for producing this compound precursors. researchgate.netscispace.comwikipedia.org |

| Papaver rhoeas | Corn Poppy | Contains rhoeadine (B192271) alkaloids, a class to which this compound belongs. wikipedia.org |

This table summarizes the key Papaver species associated with this compound and related alkaloids.

Advanced Phytochemical Isolation Techniques for this compound Extraction

The extraction and isolation of this compound from plant material involve a series of sophisticated phytochemical techniques designed to separate the target compound from a complex mixture of other alkaloids and plant constituents. ajgreenchem.com The initial step is typically an extraction process to draw out the desired phytochemicals from the plant matrix. ajgreenchem.com

Conventional methods like maceration and Soxhlet extraction have been widely used. botanyjournals.comarcjournals.org Maceration, which involves soaking the plant material in a solvent, is suitable for thermolabile (heat-sensitive) compounds. arcjournals.org Soxhlet extraction, a continuous extraction method, is efficient but may not be appropriate for compounds that degrade under prolonged heat. arcjournals.org

More modern and efficient methods are also employed in phytochemical research. medwinpublishers.com Ultrasound-Assisted Extraction (UAE) uses high-frequency sound waves to disrupt plant cell walls, releasing the phytochemicals inside, often resulting in a faster extraction process. botanyjournals.com The choice of extraction technique is critical and depends on the stability of the compound, the solvent used, and the desired purity of the final extract. medwinpublishers.com

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound. nih.gov Column chromatography is a fundamental method used to separate compounds based on their differential adsorption to a stationary phase. For higher purity and analytical quantification, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are employed. ajgreenchem.comarcjournals.org The initial structural determination of this compound relied on analyzing the purified compound using 1H-NMR (Proton Nuclear Magnetic Resonance) and mass spectrometry. capes.gov.br

| Extraction Technique | Principle | Suitability for this compound |

| Maceration | Soaking plant material in a solvent at room temperature. arcjournals.org | Suitable, especially given that some alkaloids can be heat-sensitive. |

| Soxhlet Extraction | Continuous extraction with a cycling heated solvent. arcjournals.org | Potentially suitable, but care must be taken to avoid degradation of the target compound due to heat. arcjournals.org |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to rupture cell walls and enhance solvent penetration. botanyjournals.com | A modern, efficient method that can reduce extraction time and solvent consumption. botanyjournals.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. nih.gov | A standard and essential technique for the purification of this compound from the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation providing high resolution and quantification. arcjournals.org | Used for final purification and quantitative analysis of this compound. |

This table outlines various phytochemical techniques applicable to the extraction and isolation of this compound.

Chemodiversity within Papaver Genus and this compound Variants

The Papaver genus exhibits significant chemodiversity, meaning there is wide variation in the chemical constituents even within a single species. nih.gov This is evident in Papaver bracteatum, which has several distinct alkaloidal strains, such as a "thebaine-strain" that primarily accumulates thebaine. researchgate.net This chemical variation is influenced by genetic factors and environmental conditions.

This compound itself exists in more than one form. Research has identified and characterized stereoisomers of the compound. The most prominent form, (+)-Alpinigenin, possesses a trans-fused B/D ring system and has a specific absolute configuration of (1S, 2R, 14R). capes.gov.br Through isomerization in acidic conditions, it can be converted to its stereoisomer, (+)-cis-alpinigenine, which has a cis-fused B/D ring system and a (1R, 2R, 14R) configuration in certain solvents. capes.gov.br

This existence of structural variants—molecules with the same chemical formula but different spatial arrangements—is a key aspect of the chemodiversity of alkaloids. nih.govbiorxiv.org These structural differences, such as stereoisomerism, can arise from subtle changes in the biosynthetic pathways and can lead to different chemical and biological properties. Such variations are fundamental to the chemical richness observed in the Papaver genus. wur.nl

| Feature | (+)-Alpinigenin | (+)-cis-Alpinigenin |

| Chemical Name | This compound | cis-Alpinigenin |

| Ring Fusion | B/D-trans-fused capes.gov.br | B/D-cis-fused capes.gov.br |

| Absolute Configuration | (1S, 2R, 14R) capes.gov.br | (1R, 2R, 14R) (in chloroform/acetone) capes.gov.br |

| Relationship | Isomerizes to the cis-form in the presence of acid. capes.gov.br | Isomerization product of the trans-form. capes.gov.br |

This table compares the structural features of this compound and its cis-isomer.

Elucidation of Alpinigenin S Molecular Structure and Stereochemistry

Application of Advanced Spectroscopic Techniques for Alpinigenin Structural Determination

The determination of this compound's complex structure relies heavily on the application of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide complementary information, allowing for the detailed mapping of its molecular framework and the assignment of its stereochemical configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed to unravel the molecule's architecture. ¹H NMR provides information about the types and environments of protons, including their coupling patterns, which reveal the connectivity of adjacent protons. ¹³C NMR, on the other hand, maps the carbon skeleton of the molecule.

Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing the connectivity between protons and carbons, thereby confirming the proposed molecular structure. Specifically, NMR is indispensable for assigning the relative stereochemistry of this compound. Coupling constants (J-values) observed in ¹H NMR spectra can indicate dihedral angles between protons, providing insights into the spatial arrangement of atoms. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) directly detects through-space correlations between protons that are close in proximity, which is critical for determining the relative configuration of stereocenters mdpi.comnih.govnih.gov. Studies have utilized ¹H-NMR and mass spectra of this compound and its derivatives to derive its fundamental structure capes.gov.brresearchgate.net. The positioning of methoxy (B1213986) groups, for instance, has been deduced from ¹H-NMR spectra of N-oxides, where interactions between the N-oxide oxygen and ortho protons provide conformational clues capes.gov.brresearchgate.net.

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry plays a crucial role in determining the molecular weight and elemental composition of this compound, as well as providing structural fragments that aid in its identification. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used libretexts.orgbioanalysis-zone.com. ESI-MS can generate molecular ions, providing the precise mass of the compound, which, when combined with HRMS, allows for the determination of its elemental formula capes.gov.brresearchgate.netbioanalysis-zone.com.

Fragmentation patterns observed in MS, often obtained through techniques like tandem mass spectrometry (MS/MS), offer valuable information about the molecule's substructures and connectivity. By analyzing these fragments, researchers can confirm the presence of specific functional groups and the arrangement of atoms within the this compound molecule capes.gov.brresearchgate.netnih.govrsc.org. For example, fragmentation can help in identifying the location of substituents or the integrity of ring systems.

Stereochemical Investigations: (+)-Alpinigenin and (+)-cis-Alpinigenin

This compound possesses multiple chiral centers, making stereochemistry a critical aspect of its structure. Investigations have identified specific stereoisomers, notably (+)-Alpinigenin and (+)-cis-Alpinigenin. These compounds differ in the relative configuration of their stereocenters, particularly concerning the fusion of ring systems.

(+)-Alpinigenin has been assigned the configuration (1S, 2R, 14R) capes.gov.brresearchgate.net. In contrast, (+)-cis-Alpinigenin, which can be formed from (+)-Alpinigenin via isomerization in 1 N HCl, possesses the configuration (1R, 2R, 14R) in solution capes.gov.brresearchgate.net. This isomerization involves a change in the stereochemistry at the C-1 position, leading to a cis-fusion of the B/D rings, whereas the parent this compound is B/D-trans-fused capes.gov.brresearchgate.net. Stereochemical correlations between the trans- and cis-series have been established through methods like Emde degradation, leading to enantiomeric isochroman (B46142) derivatives capes.gov.brresearchgate.net. The absolute configuration of this compound has been unambiguously determined through X-ray analysis researchgate.net.

Conformational Analysis and Isomerization Pathways of this compound

The conformational behavior of this compound is influenced by its complex polycyclic structure. Studies have explored the conformation of its seven-membered rings in solution, utilizing techniques like ¹³C NMR spectroscopy researchgate.net. While specific detailed computational conformational analyses are not extensively detailed in the provided snippets for this compound itself, the general principles of conformational analysis, which involve evaluating the stability of different spatial arrangements of atoms, are fundamental to understanding how molecules like this compound exist and interact.

This compound is known to undergo isomerization. As mentioned, treatment with acid can lead to the formation of (+)-cis-Alpinigenin, indicating an isomerization pathway that alters the stereochemistry at a specific carbon center capes.gov.brresearchgate.net. Such isomerization processes are often influenced by pH and can involve protonation-deprotonation steps or rearrangements, leading to thermodynamically more stable or kinetically favored conformers or isomers. Understanding these pathways is crucial for predicting the behavior of this compound under different chemical conditions and for deciphering its biosynthetic routes scispace.comscholaris.ca.

Compound List

this compound

(+)-Alpinigenin

(+)-cis-Alpinigenin

(+)-Alpinigenine (synonym for (+)-Alpinigenin)

(+)-cis-Alpinigenine (synonym for (+)-cis-Alpinigenin)

Rhoeadine (B192271) alkaloids

(+)-oreodin

(+)-oreogenin

(+)-isorhoeagenin

(+)-isorhoeagenin-D-glucoiside

N-methylporphyroxigenin

Papaverrubin A-H

(+)-rhoeadin

(+)-rhoeagenin

Amurensin

Amurensinin

Amurin

Nudaurin

Alpinin

Epialpinin

(+)-epiglaudin

Glaukamin

(+)-glaudin

(+)-isorhoeadin

Tetrahydropalmatine

Chelidonine

Narcotine

Thebaine

Morphine

Codeine

Noscapine

Sanguinarine

Salutaridine

Tryptamines

Axinellamine A

Tetrabromostyloguanidine

3,7-epi-massadine chloride

Tubocurarine

Vincristine

Tryptoquivalines

12S-deoxynortryptoquivaline

Apigenin

Protocatechuic acid

Caffeic acid

Cynaroside

Apigenin 7-glucuronide

Luteolin

Dalteparin

Enoxaparin

Heparin

Dihydoveatchine

Garryfoline

Biosynthetic Pathways and Enzymology of Alpinigenin in Plants

Precursor Incorporation Studies in Alpinigenin Biosynthesis

Tracer feeding studies have been fundamental in elucidating the molecular origins of the this compound scaffold. These experiments involve administering isotopically labeled compounds to plants and tracking the label's incorporation into the final product, revealing the sequence of biosynthetic intermediates.

The biosynthesis of all benzylisoquinoline alkaloids, including this compound, begins with two molecules of the amino acid L-tyrosine. researchgate.netnih.gov One molecule of tyrosine is converted to dopamine, while the other is transformed into 4-hydroxyphenylacetaldehyde. scholaris.ca The condensation of these two tyrosine-derived units forms the initial backbone of the BIA pathway, leading to the central intermediate (S)-norcoclaurine. scholaris.ca Subsequent modifications, including hydroxylations and methylations, produce the crucial branch-point intermediate (S)-reticuline, which serves as the precursor for a vast array of alkaloid structures. scholaris.ca

Radiolabeling studies have definitively shown that this compound is derived from protoberberine precursors. researchgate.net Specifically, experiments conducted in Papaver bracteatum demonstrated the highly efficient and specific incorporation of labeled [N‐¹⁴CH₃, 8‐¹⁴C]dl‐tetrahydropalmatine methiodide, a quaternary N-methylated tetrahydroprotoberberine salt, into this compound. researchgate.net This finding confirmed that compounds with a tetrahydroprotoberberine structure are direct intermediates in the formation of the benzazepine core. researchgate.net Further studies solidified this pathway, showing that protopine (B1679745) alkaloids, which are themselves derived from tetrahydroprotoberberines, also serve as precursors to this compound. researchgate.netscholaris.ca For instance, the protopine muramine (B12319966) has been identified as an intermediate. researchgate.net The conversion proceeds from (S)-reticuline to the protoberberine (S)-scoulerine, which is then transformed into protopine and subsequently into this compound. scholaris.ca

| Precursor Fed | Plant System | Key Finding | Reference |

|---|---|---|---|

| Tyrosine | Papaver bracteatum | Established as the primary building block for the benzazepine skeleton. researchgate.net | researchgate.net |

| dl-Tetrahydropalmatine methiodide | Papaver bracteatum | Demonstrated high and specific incorporation, confirming the role of N-quaternary tetrahydroprotoberberines as direct intermediates. researchgate.net | researchgate.net |

| Tetrahydropalmatine | Papaver bracteatum | Identified as a precursor to this compound. researchgate.net | researchgate.net |

| Muramine (a protopine) | Papaver bracteatum | Shown to be an intermediate, linking protopines to rhoeadine (B192271) formation. researchgate.net | researchgate.net |

Enzymatic Transformations and Molecular Mechanisms in this compound Assembly

While the precursor molecules are well-established, the specific enzymes catalyzing the final steps of this compound's assembly remain largely uncharacterized. scholaris.ca However, based on the identified intermediates, a plausible chemical mechanism has been proposed. The transformation of the tetrahydroprotoberberine core is thought to be initiated by N-methylation, followed by hydroxylation at an alpha-carbon (C-8 or C-14) and subsequent hydrolytic ring cleavage to form the benzazepine structure. researchgate.net

Enzymes involved in the broader metabolism of related alkaloids offer clues. Dioxygenases and cytochrome P450 monooxygenases are key players in BIA biosynthesis. researchgate.netscholaris.ca For example, the 2-oxoglutarate/Fe(II)-dependent dioxygenases T6ODM (thebaine 6-O-demethylase) and CODM (codeine O-demethylase) from opium poppy have shown unexpected activity in the metabolism of protopine and rhoeadine alkaloids. researchgate.netbiocrick.com These enzymes catalyze O-demethylation and O,O-demethylenation reactions, which can modify protopine intermediates, thereby influencing the downstream formation of rhoeadine alkaloids. researchgate.netbiocrick.com The conversion of the intermediate cis-N-methylsinactine to cryptopine (B45906) (a protopine) requires a 14-hydroxylation step, a reaction type often catalyzed by cytochrome P450 enzymes. scholaris.ca The subsequent conversion of cryptopine to rhoeadines like this compound is presumed to involve further oxidative enzymes that are yet to be discovered. scholaris.ca

| Enzyme Class | Example Enzyme | Function in Related Pathways | Potential Role in this compound Biosynthesis | Reference |

|---|---|---|---|---|

| Berberine Bridge Enzyme (BBE) | BBE | Converts (S)-reticuline to the protoberberine (S)-scoulerine. scholaris.ca | Catalyzes an early, essential step in forming the protoberberine scaffold. | scholaris.ca |

| Cytochrome P450 Monooxygenases | NMCH, CFS, SPS | Catalyze various hydroxylations and bridge formations in BIA pathways. scholaris.ca | Likely involved in the hydroxylation and ring rearrangement of the protopine intermediate. scholaris.ca | scholaris.cascholaris.ca |

| 2-oxoglutarate/Fe(II)-dependent Dioxygenases | T6ODM, CODM | Catalyze O-demethylation of protopine and morphinan (B1239233) alkaloids. researchgate.netbiocrick.com | May indirectly influence alpinigenine levels by modifying the availability of its protopine precursors. researchgate.net | researchgate.netbiocrick.com |

| N-Methyltransferases | TNMT | Catalyzes N-methylation of tetrahydroprotoberberine intermediates. scholaris.cascholaris.ca | Crucial for forming the N-quaternary salt intermediate proposed as a direct precursor. researchgate.net | scholaris.caresearchgate.netscholaris.ca |

Genetic and Molecular Regulation of this compound Biosynthetic Genes

The genes encoding the specific enzymes for this compound synthesis have not yet been isolated. scholaris.ca However, the regulation of these genes is expected to follow the general principles observed for other BIA pathways. researchgate.net Gene expression in these pathways is tightly controlled, often in a tissue-specific and developmentally regulated manner. scholaris.cakhanacademy.org For instance, many BIA biosynthetic genes are predominantly expressed in the roots and laticifers of poppy plants. scholaris.ca

Regulatory mechanisms include the control of gene transcription by transcription factors that respond to internal developmental cues and external stimuli. nih.gov The suppression of genes involved in related pathways has been shown to impact rhoeadine alkaloid levels. For example, virus-induced gene silencing (VIGS) of CODM in opium poppy led to an increase in certain rhoeadine alkaloids, likely due to the accumulation of their protopine precursors. researchgate.net This demonstrates a direct link between the expression of a single gene and the metabolic flux through the rhoeadine branch of the pathway. researchgate.net Future research using comparative transcriptomics, comparing rhoeadine-producing species with non-producing ones, is a promising strategy to identify the candidate genes for the uncharacterized enzymatic steps. scholaris.ca

Comparative Biosynthetic Analyses of Rhoeadine-Type Alkaloids

The biosynthesis of this compound is just one branch of the incredibly diverse BIA metabolic network in Papaver species. All these pathways diverge from the common precursor (S)-reticuline. scholaris.ca

Morphinan Alkaloids (e.g., Morphine): This pathway also utilizes (S)-reticuline but involves a complex series of intramolecular C-C phenol (B47542) coupling and reductions, leading to a rigid pentacyclic structure, which is chemically distinct from the benzazepine core of this compound. scholaris.ca

Benzo[c]phenanthridine Alkaloids (e.g., Sanguinarine): This branch starts with the conversion of (S)-reticuline to (S)-scoulerine, the same initial step as the rhoeadine pathway. scholaris.ca However, (S)-scoulerine is then directed through a series of intermediates, including cheilanthifoline and stylopine, to form the planar, antimicrobial compound sanguinarine. scholaris.ca This pathway competes for the same protopine intermediates that can also lead to rhoeadine alkaloids. biocrick.com

Phthalideisoquinoline Alkaloids (e.g., Noscapine): This pathway also diverges early and involves extensive oxidative transformations and rearrangements of the BIA skeleton, representing another major, distinct branch. scholaris.ca

Papaverine (B1678415): The formation of papaverine represents a simpler pathway involving dehydrogenation and O-methylation of reticuline (B1680550) derivatives without major rearrangement of the benzylisoquinoline core. scholaris.ca

Rhoeadine alkaloids, including this compound, are characteristic of certain Papaver species like P. rhoeas and P. bracteatum, while being absent or minor in others like P. somniferum, which is notable for its high morphine content. biocrick.comnih.gov This differential accumulation reflects the varied expression and evolution of specific enzyme-coding genes at the branch points of the BIA pathway. researchgate.net

| Alkaloid Class | Example Compound | Key Intermediate Type | Characteristic Transformation | Reference |

|---|---|---|---|---|

| Rhoeadine | This compound | Tetrahydroprotoberberine, Protopine | Oxidative cleavage and rearrangement of the protoberberine ring system. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Morphinan | Morphine | (R)-Reticuline | Intramolecular C-C phenol coupling to form a pentacyclic structure. scholaris.ca | scholaris.ca |

| Benzo[c]phenanthridine | Sanguinarine | Protoberberine, Protopine | Formation of a methylenedioxy bridge and subsequent dehydrogenations. scholaris.ca | scholaris.ca |

| Phthalideisoquinoline | Noscapine | N-methyl-canadine | Extensive oxidation and lactone ring formation. scholaris.ca | scholaris.ca |

| Benzylisoquinoline | Papaverine | Reticuline derivatives | Dehydrogenation of the isoquinoline (B145761) core. scholaris.ca | scholaris.ca |

| Compound Name |

|---|

| (R)-Reticuline |

| (S)-Norcoclaurine |

| (S)-Reticuline |

| (S)-Scoulerine |

| 4-hydroxyphenylacetaldehyde |

| This compound |

| Cheilanthifoline |

| cis-N-methylsinactine |

| Codeine |

| Cryptopine |

| Dopamine |

| L-tyrosine |

| Morphine |

| Muramine |

| N-methyl-canadine |

| Noscapine |

| Papaverine |

| Protopine |

| Sanguinarine |

| Stylopine |

| Tetrahydropalmatine |

| Thebaine |

Synthetic Chemistry and Analog Development of Alpinigenin

Strategies for Total Synthesis of Alpinigenin and its Stereoisomers

The total synthesis of this compound has been achieved through elegant strategies that construct its complex tetracyclic framework. A notable approach involves a key skeletal rearrangement of a spiro-isoquinoline-indan precursor. rsc.org This strategy commences with the synthesis of 1,2,3,4-tetrahydro-2-methyl-4′,5′,6,7-tetramethoxy-1-spiro-2′-indan-1′-ol. rsc.org Treatment of this intermediate with methanesulfonyl chloride and triethylamine (B128534) induces a rearrangement to form the benz[d]indeno[1,2-b]azepine core of this compound. rsc.org

Subsequent oxidation of this indenobenzazepine intermediate with osmium tetroxide yields a diol, which is then converted to (±)-alpinigenine diol. rsc.org The final step in this synthetic sequence is the oxidation of the diol with manganese dioxide to furnish (±)-alpinigenin. rsc.org

Another convergent approach to the rhoeadan skeleton, the core structure of this compound, has also been reported. cdnsciencepub.com This strategy involves the condensation of 7,8-dimethoxy-4-bromoisochroman-3-one with N-methyl-3,4-dimethoxy-β-phenethylamine to produce an aminolactone. cdnsciencepub.com This intermediate is then subjected to reduction with diisobutylaluminum hydride followed by cyclization mediated by polyphosphoric acid to yield the tetracyclic rhoeadan structure. cdnsciencepub.com Oxidation of this product with chromium trioxide affords a lactone that has been previously converted to (±)-cis-alpinigenine, thus completing a formal total synthesis. cdnsciencepub.com

These synthetic routes provide access to the racemic mixture of this compound. The development of stereoselective syntheses to access specific stereoisomers remains an area of active research, with the potential to elucidate the stereochemistry-activity relationships of this class of alkaloids.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a key area of research aimed at exploring the structure-activity relationships (SAR) of this natural product. While specific reports on the synthesis of a wide range of alpinigenine derivatives are limited, the synthetic strategies developed for the total synthesis of the natural product itself provide a foundation for the creation of such analogs.

Modifications to the this compound scaffold can be envisaged at several positions to probe the influence of different functional groups on biological activity. For instance, the aromatic rings of the isoquinoline (B145761) and indane moieties present opportunities for the introduction of various substituents. Alterations to the methoxy (B1213986) groups, such as demethylation or replacement with other alkoxy groups, could modulate the compound's polarity and binding interactions with biological targets.

Furthermore, the tertiary amine and the hemiacetal functional groups are key features of the this compound structure that can be targeted for modification. N-demethylation or the introduction of different alkyl or aryl groups on the nitrogen atom could influence the basicity and steric properties of the molecule. The hemiacetal moiety offers a reactive handle for further chemical transformations to generate a variety of derivatives.

While the broader class of rhoeadine (B192271) alkaloids has seen some derivatization, the systematic exploration of this compound analogs is still an emerging field. The development of divergent synthetic routes, where a common intermediate can be elaborated into a library of related compounds, would be highly valuable for a comprehensive SAR study of the this compound scaffold.

Novel Chemical Transformations and Reactions Involving the this compound Scaffold

The unique chemical scaffold of this compound, characterized by its fused ring system and key functional groups, allows for a variety of chemical transformations. These reactions not only confirm the structure of the natural product but also provide pathways to novel derivatives with potentially interesting chemical and biological properties.

A key reaction involving the this compound scaffold is the transformation of its hemiacetal group. Hemiacetals are in equilibrium with the corresponding aldehyde and alcohol, which allows for a range of reactions typical of these functional groups. masterorganicchemistry.com For example, the hemiacetal can be oxidized to a lactone, a reaction that has been utilized in the synthesis of related rhoeadine alkaloids. cdnsciencepub.com Conversely, reduction of the hemiacetal can lead to the corresponding diol.

The tertiary amine within the this compound structure is another site for chemical modification. It can undergo reactions such as N-oxide formation or quaternization with alkyl halides. These transformations can significantly alter the electronic and steric properties of the molecule, potentially impacting its biological activity.

Furthermore, the aromatic rings of the this compound scaffold can undergo electrophilic substitution reactions, allowing for the introduction of a variety of substituents. However, the regioselectivity of such reactions would need to be carefully controlled due to the presence of multiple activating methoxy groups.

The skeletal rearrangement that forms the core of the this compound structure in some total synthesis approaches is itself a novel and significant chemical transformation. rsc.org This type of reaction, which involves the migration of a carbon-carbon bond, highlights the potential for complex and elegant chemical manipulations of the rhoeadine alkaloid framework. The exploration of further rearrangements and other novel reactions on the this compound scaffold could lead to the discovery of new chemical entities with unique structural features and biological profiles.

Mechanistic Investigations of Alpinigenin S Biological Activities at the Cellular and Molecular Level

In Vitro Studies on Cellular Targets and Pathways Influenced by Alpinigenin

The mitochondrion, a critical organelle for cellular energy production, houses the electron transport chain (ETC), which is a series of protein complexes (I-IV) and electron carriers. wikipedia.org This chain facilitates the transfer of electrons from donors like NADH and FADH2 to a final electron acceptor, such as oxygen, in a process that drives the synthesis of ATP. wikipedia.org The efficiency of this process, known as oxidative phosphorylation, is fundamental to cellular homeostasis. wikipedia.org

NADH dehydrogenase, also known as Complex I, is the first and largest enzyme complex of the mitochondrial electron transport chain. microbenotes.com It catalyzes the transfer of electrons from NADH to ubiquinone, a crucial step in the generation of the proton gradient necessary for ATP synthesis. microbenotes.com The activity of NADH dehydrogenase is a key indicator of mitochondrial health and function.

Specific data on the effects of this compound on NADH dehydrogenase activity is not currently present in the available scientific literature. Investigating this interaction would be a critical step in understanding the molecular mechanisms of this compound's biological effects.

Exploration of this compound's Molecular Interactions with Biomolecules

The biological activity of any compound is fundamentally determined by its molecular interactions with various biomolecules, including proteins, nucleic acids, and lipids. nih.gov These interactions, which can be non-covalent (such as hydrogen bonds, ionic bonds, and van der Waals forces) or covalent, dictate the compound's mechanism of action. youtube.com

Detailed studies, such as molecular docking and spectroscopic analyses, are required to explore the specific molecular interactions between this compound and its potential biological targets. Information regarding the binding affinity, specificity, and the nature of these interactions is essential for a complete understanding of its pharmacological profile. At present, such specific data for this compound is not available.

Comparative Cellular Pharmacology of this compound with Related Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that contain basic nitrogen atoms. nih.gov Many alkaloids possess potent pharmacological activities and are used as therapeutic agents. nih.gov Comparing the cellular pharmacology of this compound with that of structurally related alkaloids could provide valuable insights into its own potential mechanisms of action and biological activities.

For instance, a comparative analysis could reveal common cellular targets or pathways affected by a particular class of alkaloids, or highlight unique activities of this compound. This would involve in vitro testing of this compound alongside known related alkaloids in various cell-based assays. However, a prerequisite for such a comparative study is the initial characterization of this compound's own cellular effects, which, as noted, is currently lacking in the scientific literature. A comparative study on alkaloids from three Zanthoxylum species revealed significant differences in their anti-proliferative activities against various tumor cell lines, underscoring the importance of individual evaluation. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Alpinigenin

Methodological Approaches to Alpinigenin SAR Analysis

There are currently no published studies detailing the methodological approaches used for the SAR analysis of this compound.

SAR studies for alkaloids typically involve the semi-synthesis or total synthesis of a series of analogs where specific parts of the molecule are systematically modified. mdpi.com These derivatives would then be subjected to biological assays to measure a particular activity (e.g., cytotoxicity, receptor binding, enzyme inhibition). The resulting data, which correlates structural changes to changes in biological activity, is then analyzed to build a SAR model. Computational techniques, such as pharmacophore modeling and molecular docking, are also common methods used to understand these relationships. mdpi.com However, no records indicate that such a systematic study has been conducted for this compound.

Computational Modeling and Predictive QSAR for this compound Analogs

No computational models or predictive QSAR studies for this compound analogs are available in the current body of scientific literature.

A QSAR study involves creating a mathematical model that quantitatively correlates the chemical structure of a series of compounds with their biological activity. mdpi.com This is achieved by calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to generate a predictive equation. mdpi.com The development of a QSAR model is contingent upon having a dataset of this compound analogs with measured biological activities, which, as noted, is not currently available.

Rational Design Strategies Based on this compound's SAR Profile

As there is no established SAR profile for this compound, no rational design strategies based on such a profile have been published.

Rational drug design is a process that relies on a pre-existing understanding of a compound's SAR. nih.gov Knowledge of the key structural features for activity (pharmacophore) and the quantitative impact of various substituents (from a QSAR model) allows medicinal chemists to design new molecules with a higher probability of desired biological effects. Without a foundational SAR or QSAR study for this compound, any design of new analogs would be exploratory rather than guided by an established rational design strategy.

Advanced Analytical and Bioanalytical Methodologies for Alpinigenin

Chromatographic Techniques for High-Resolution Separation and Quantification of Alpinigenin

Chromatographic methods are fundamental for the isolation and quantification of this compound from natural sources and biological samples. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most widely used techniques due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of flavonoids like this compound. A validated HPLC-UV method, while not found specifically for this compound in the reviewed literature, would typically involve a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution containing an acid (such as formic acid or acetic acid) to ensure sharp peaks. Detection is commonly performed using a UV-Vis detector, with the wavelength of maximum absorbance for flavonoids typically falling in the range of 254-370 nm. For the structurally similar flavonoid Apigenin, a maximum absorbance has been noted at 268 nm bamu.ac.in. Method validation according to ICH guidelines would ensure linearity, accuracy, precision, and robustness semanticscholar.org.

Interactive Data Table: Illustrative HPLC Method Parameters for Flavonoid Quantification

| Parameter | Typical Conditions for Flavonoid Analysis |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and acidified water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at 268 nm and 335 nm |

| Linearity (r²) | > 0.999 |

| Recovery | 98-102% |

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and reduced solvent consumption, owing to the use of columns with smaller particle sizes (<2 µm). A UPLC method coupled with a photodiode array (PDA) detector allows for the simultaneous quantification and spectral characterization of this compound nih.govmdpi.com. The development of a validated UPLC-UV/PDA method is crucial for the quality control of herbal preparations containing this compound nih.govmdpi.com.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid technique for the qualitative analysis and separation of flavonoids from plant extracts. It is often used for initial screening and to optimize the mobile phase for column chromatography poltekkespim.ac.idphytojournal.com. For the analysis of flavonoids from Alpinia katsumadai, a source of this compound, optimized TLC conditions have been reported. The use of a developing solvent system such as toluene:ethyl acetate:methanol (15:4:1) can provide clear and well-separated spots when visualized under a 365 nm ultraviolet lamp researchgate.netresearchgate.net. The retention factor (Rf) value is a key parameter in TLC for compound identification poltekkespim.ac.id. A study on Alpinia katsumadai Hayata identified multiple spots with varying Rf values, indicating the presence of several compounds that could be separated using this technique researchgate.net.

Interactive Data Table: Reported Rf Values in TLC Analysis of Alpinia katsumadai Hayata Extract *

| Spot Number | Rf Value |

| 1 | 0.17 - 0.21 |

| 2 | 0.28 - 0.36 |

| 3 | 0.31 - 0.40 |

| 4 | 0.42 - 0.49 |

| 5 | 0.51 - 0.59 |

| 6 | 0.74 - 0.79 |

| 7 | 0.78 - 0.86 |

| 8 | 0.88 - 0.94 |

| 9 | 0.94 - 0.99 |

Source: Adapted from Lv et al., 2021 researchgate.net

Advanced Spectrometric Approaches for Trace Analysis and Metabolite Profiling of this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation, trace-level quantification, and metabolite profiling of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry, making it ideal for analyzing complex biological samples nih.gov. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers exceptional capabilities for the quantitative analysis of compounds in biological matrices, such as plasma nih.govresearchgate.net. The method typically involves protein precipitation for sample preparation, followed by separation on a suitable column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity nih.gov.

Mass Fragmentation Pattern

The fragmentation pattern of a compound in the mass spectrometer is unique and serves as a fingerprint for its identification. For flavonoids like this compound, collision-induced dissociation (CID) in the mass spectrometer leads to the cleavage of specific bonds, generating a characteristic set of fragment ions uab.edu. While a specific fragmentation pattern for this compound was not found in the reviewed literature, the fragmentation of the structurally similar flavonoid Apigenin in negative ion mode shows a precursor ion [M-H]⁻ at m/z 269, with major fragment ions observed at m/z 151 and 117, corresponding to retro-Diels-Alder (RDA) fragmentation of the C-ring researchgate.net. It is anticipated that this compound would exhibit a similar RDA fragmentation pattern.

Metabolite Profiling

LC-MS-based metabolomics is employed to identify the metabolites of this compound after in vivo administration or in vitro incubation with metabolic systems like liver microsomes nih.govnih.gov. This involves comparing the metabolic profiles of control and treated samples to identify new peaks corresponding to this compound metabolites. The structural elucidation of these metabolites is then achieved through the interpretation of their mass spectra and fragmentation patterns nih.govnih.gov. Studies on the metabolism of related flavonoids have shown that degradation by intestinal microflora can lead to ring-fission products nih.govnih.gov.

Interactive Data Table: Predicted Key Mass Spectrometry Parameters for this compound Analysis

| Parameter | Predicted Value/Information for this compound |

| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive |

| Precursor Ion [M-H]⁻ (m/z) | Expected around 269 (based on its molecular weight) |

| Precursor Ion [M+H]⁺ (m/z) | Expected around 271 (based on its molecular weight) |

| Key Fragmentation Pathways | Retro-Diels-Alder (RDA) fragmentation |

| Expected Major Fragment Ions (from [M-H]⁻) | Similar to Apigenin (e.g., fragments corresponding to the A and B rings) |

Development of Bioassays for this compound Activity Assessment

A variety of in vitro bioassays are available to assess the biological activities of this compound, including its potential cytotoxic, antioxidant, and anti-inflammatory effects.

Cytotoxicity Assays

The cytotoxic or anti-proliferative activity of this compound against cancer cell lines can be evaluated using several colorimetric or fluorometric assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures the metabolic activity of cells as an indicator of cell viability. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a standard measure of cytotoxicity. For the related flavonoid Apigenin, IC50 values have been reported for various leukemia and cholangiocarcinoma cell lines nih.govmdpi.com.

Interactive Data Table: Reported IC50 Values of Apigenin in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Leukemia | 30 nih.gov |

| KKU-M055 | Cholangiocarcinoma | 78 (24h), 61 (48h) mdpi.com |

| Hep G2 | Hepatoma | ~29.7 (8.02 µg/ml) nih.gov |

Antioxidant Activity Assays

The antioxidant capacity of this compound can be determined using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay researchgate.netresearchgate.netmdpi.comh-brs.dee3s-conferences.org. The results of these assays are often expressed as IC50 values or as equivalents of a standard antioxidant like Trolox (TEAC) mdpi.com. For Apigenin, the antioxidant activity has been shown to be concentration-dependent researchgate.net.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of this compound can be investigated using in vitro and in vivo models. In vitro assays often involve measuring the inhibition of pro-inflammatory mediators in stimulated cell lines, such as macrophages (e.g., RAW 264.7) or intestinal epithelial cells nih.govresearchgate.net. Key parameters measured include the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β nih.govdergipark.org.tr. The inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), can also be assessed nih.gov. For Apigenin, anti-inflammatory effects have been demonstrated through the inhibition of NF-κB activation and the expression of inflammatory factors in various cell models nih.govnih.gov. In vivo models, such as the carrageenan-induced paw edema model in rats, can be used to evaluate the anti-inflammatory effects of this compound in a living organism researchgate.net.

Future Perspectives in Alpinigenin Research

Emerging Research Areas in Alpinigenin Biosynthesis and Engineering

The biosynthesis of benzylisoquinoline alkaloids (BIAs), the class to which this compound belongs, is a complex process involving numerous enzymatic steps. researchgate.netfrontiersin.orgnih.gov While the general pathway from tyrosine is understood, the specific enzymes and regulatory mechanisms leading to this compound are not fully elucidated. Future research will likely focus on several key areas to bridge this knowledge gap and enable metabolic engineering for enhanced production.

A primary focus will be the discovery and characterization of the complete enzymatic cascade responsible for this compound biosynthesis. This involves identifying the specific cytochrome P450 enzymes, methyltransferases, and oxidoreductases that catalyze the intricate molecular rearrangements from precursors like thebaine. researchgate.net Techniques such as transcriptomics and proteomics of Papaver bracteatum will be instrumental in identifying candidate genes. oup.comnih.govscholaris.ca

Once the biosynthetic genes are identified, synthetic biology and metabolic engineering approaches can be employed to reconstitute the this compound pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. caltech.edunih.govmdpi.comfrontiersin.org This would create sustainable and controlled production platforms, overcoming the limitations of agricultural sourcing. frontiersin.orgnih.gov Gene editing technologies like CRISPR-Cas9 offer a powerful tool for manipulating the native biosynthetic pathways in Papaver species to increase this compound yield or generate novel derivatives. nih.govnih.govresearchgate.nettaylorfrancis.comescholarship.org

| Potential Research Direction | Enabling Technologies | Anticipated Outcome |

| Complete elucidation of the this compound biosynthetic pathway | Transcriptomics, Proteomics, Metabolomics | Identification of all enzymes involved in converting precursors to this compound. |

| Heterologous production of this compound | Synthetic Biology, Microbial Engineering (S. cerevisiae, E. coli) | Sustainable and scalable production of this compound and its precursors. |

| Metabolic engineering of Papaver bracteatum** | CRISPR-Cas9, RNAi | Increased in-planta yield of this compound and creation of novel alkaloid profiles. |

| Biocatalytic synthesis of this compound precursors | Enzyme Engineering | Efficient and stereoselective synthesis of key intermediates. |

Innovations in Synthetic Approaches for this compound and its Structural Motifs

The complex, polycyclic structure of this compound presents a significant challenge for chemical synthesis. Future innovations in synthetic organic chemistry are expected to provide more efficient and elegant solutions for the construction of its core scaffold and related structural motifs.

Furthermore, inspiration from the biosynthetic pathway can guide the development of biomimetic synthetic strategies. Mimicking the enzymatic cyclizations and rearrangements in the laboratory could lead to more efficient and environmentally benign synthetic processes. The exploration of flow chemistry and automated synthesis platforms could also accelerate the synthesis of this compound and a library of its analogs for structure-activity relationship studies.

| Synthetic Strategy | Key Methodologies | Potential Advantages |

| Asymmetric Total Synthesis | Transition-metal catalysis, Organocatalysis | Enantiomerically pure this compound for pharmacological studies. |

| Biomimetic Synthesis | Cascade reactions, Enzymatic transformations | Increased efficiency and resemblance to natural processes. |

| Convergent Synthesis | Fragment coupling strategies | Modular approach for the synthesis of analogs. |

| Flow Chemistry | Microreactors, Continuous processing | Improved reaction control, safety, and scalability. |

Advanced Mechanistic Studies on this compound's Cellular Bioactivity

Understanding how this compound interacts with biological systems at a molecular level is crucial for unlocking its therapeutic potential. Future research will move beyond preliminary bioactivity screens to in-depth mechanistic studies to identify its cellular targets and signaling pathways.

A critical first step will be the use of unbiased target identification methods, such as chemical proteomics and affinity-based probes, to pinpoint the specific proteins or other macromolecules that this compound binds to within the cell. nih.gov Once potential targets are identified, a combination of biochemical, biophysical, and cell-based assays will be necessary to validate these interactions and understand their functional consequences.

Advanced microscopy techniques, such as super-resolution imaging and live-cell imaging, can be employed to visualize the subcellular localization of this compound and its effects on cellular structures and processes in real-time. Furthermore, investigating the downstream signaling cascades affected by this compound will provide a comprehensive picture of its mechanism of action. This could involve studying its influence on key cellular processes like cell cycle progression, apoptosis, and inflammatory responses. The biological activities of related protoberberine alkaloids can provide initial directions for these investigations. nih.govnih.govmdpi.comresearchgate.net

| Research Approach | Techniques | Objective |

| Target Identification | Chemical Proteomics, Affinity Chromatography, SILAC | To identify the direct molecular targets of this compound. nih.gov |

| Target Validation | Surface Plasmon Resonance, Isothermal Titration Calorimetry | To confirm and quantify the binding of this compound to its targets. |

| Cellular Imaging | Confocal Microscopy, Super-Resolution Microscopy | To determine the subcellular localization and dynamic effects of this compound. |

| Pathway Analysis | Western Blotting, Kinase Assays, Reporter Gene Assays | To elucidate the signaling pathways modulated by this compound. |

Integration of Omics Technologies in this compound Research

The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be pivotal in building a systems-level understanding of this compound. oup.com This integrated approach, often referred to as systems biology, will provide a holistic view of how this compound is produced in Papaver bracteatum and how it exerts its effects on biological systems.

Genomic and transcriptomic analyses of different Papaver bracteatum populations can help identify genetic variations and gene expression patterns associated with high this compound content. nih.govjmp.ir This information is invaluable for breeding programs aimed at developing high-yielding cultivars. ishs.org Concurrently, metabolomic profiling can provide a detailed snapshot of the biochemical landscape within the plant, revealing correlations between this compound levels and other metabolites. nih.govfrontiersin.org

In the context of its bioactivity, integrating transcriptomic and proteomic data from cells or tissues treated with this compound can reveal global changes in gene and protein expression, offering clues about its mechanism of action and potential off-target effects. scholaris.ca This multi-omics data can then be integrated into computational models to simulate and predict the effects of this compound, guiding further experimental validation and hypothesis generation.

| Omics Technology | Application in this compound Research | Expected Insights |

| Genomics | Comparative genomics of Papaver species | Identification of genes and regulatory elements in the this compound pathway. |

| Transcriptomics | Gene expression profiling of P. bracteatum tissues | Uncovering tissue-specific expression of biosynthetic genes. |

| Proteomics | Analysis of enzyme levels in engineered microbes | Optimization of heterologous production pathways. |

| Metabolomics | Profiling of alkaloid content in different cultivars | Linking genetic variations to chemodiversity. |

| Integrated Omics | Systems biology modeling | A holistic understanding of this compound biosynthesis and bioactivity. |

The future of this compound research is poised for significant advancements driven by the convergence of molecular biology, synthetic chemistry, and systems-level analytical approaches. By systematically addressing the emerging research areas outlined in this article, the scientific community can unlock the full potential of this fascinating natural product, paving the way for its potential application in various fields. The journey from understanding its biosynthesis to harnessing its bioactivity will require a collaborative and interdisciplinary effort, promising exciting discoveries in the years to come.

Q & A

Q. What are the standard methodologies for isolating and characterizing Alpinigenin from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification. Structural characterization requires spectroscopic methods: UV-Vis for conjugated systems, NMR (¹H and ¹³C) for skeletal elucidation, and mass spectrometry (HRMS or LC-MS) for molecular weight confirmation. Replication of experimental conditions (e.g., solvent ratios, temperature) and comparison with literature data for known compounds are critical for validation .

Q. How can researchers ensure the purity and structural integrity of this compound during experimental workflows?

Purity is assessed via HPLC with a purity threshold ≥95%, supported by TLC or GC-MS. Structural integrity is confirmed through cross-validation of spectroscopic data (e.g., NMR chemical shifts matching published values) and elemental analysis. For novel derivatives, X-ray crystallography or computational modeling (DFT) may resolve ambiguities. Strict adherence to protocols for handling hygroscopic or light-sensitive compounds is essential to prevent degradation .

Q. What experimental controls are necessary when assessing this compound’s bioactivity in in vitro assays?

Include positive controls (e.g., known inhibitors for enzyme assays) and negative controls (solvent-only or untreated samples). Dose-response curves should span 3–5 logarithmic concentrations to establish EC₅₀/IC₅₀ values. Replicate experiments (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) mitigate variability. Document solvent effects (e.g., DMSO toxicity thresholds) and validate cell viability via assays like MTT .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Systematically evaluate variables such as cell lines, assay conditions (pH, temperature), and compound solubility. Conduct meta-analyses to identify trends or outliers, and perform orthogonal assays (e.g., siRNA knockdown to confirm target engagement). Use tools like STRING-DB to explore protein interaction networks and validate pathways .

Q. What strategies optimize the experimental design for studying this compound’s pharmacokinetics in in vivo models?

Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze absorption/distribution parameters. Use radiolabeled this compound or LC-MS/MS for quantification in plasma/tissues. Control for inter-individual variability by standardizing animal diets, circadian cycles, and genetic backgrounds. Include recovery studies to assess metabolite formation .

Q. How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets using bioinformatics pipelines (e.g., MetaboAnalyst, Ingenuity Pathway Analysis). Apply machine learning (e.g., random forests) to identify signature pathways. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors .

Methodological and Analytical Considerations

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Use the PICO (Population, Intervention, Comparison, Outcome) framework for pharmacological studies (e.g., “Does this compound [Intervention] reduce inflammation [Outcome] in murine macrophages [Population] compared to dexamethasone [Comparison]?”). For mechanistic studies, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .

Q. How can researchers address ethical considerations in preclinical studies involving this compound?

Follow ARRIVE guidelines for animal studies, including justification of sample sizes and humane endpoints. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant donors) and disclose conflicts of interest. Include data anonymization protocols in publications .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects in heterogeneous datasets?

Use mixed-effects models to account for nested variables (e.g., batch effects). For non-linear relationships, apply Bayesian hierarchical models or segmented regression. Validate assumptions via residual plots and sensitivity analyses. Share raw data and code in repositories like Zenodo for reproducibility .

Synthesis and Reporting

Q. How should conflicting data on this compound’s toxicity profiles be synthesized for regulatory submissions?

Perform a systematic review adhering to PRISMA guidelines, categorizing studies by model system (e.g., in vitro vs. rodent). Use GRADE criteria to assess evidence quality. Highlight methodological disparities (e.g., exposure duration, endpoints) in risk-benefit analyses .

Q. What best practices ensure reproducibility in this compound-related research?

Publish detailed protocols in supplementary materials, including instrument calibration data and reagent lot numbers. Use open-source software (e.g., R, Python) for analysis. Deposit spectra and crystallographic data in public databases (e.g., PubChem, Cambridge Structural Database) .

Q. How can interdisciplinary approaches enhance this compound’s therapeutic potential?

Collaborate with computational chemists for QSAR modeling of derivatives or with material scientists for nanoformulations. Integrate ethnopharmacological data to identify synergistic natural products. Publish negative results to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.